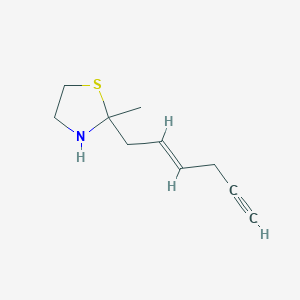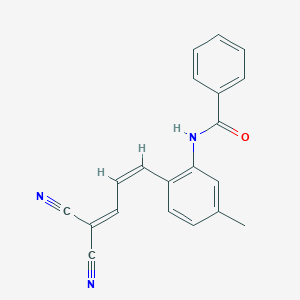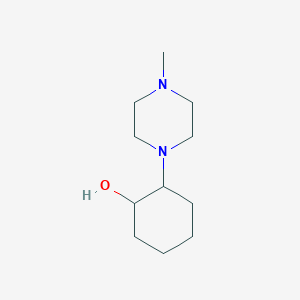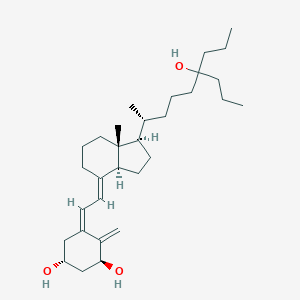
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol is a cyclic compound that has gained a lot of attention in recent years due to its potential in scientific research. This compound is commonly referred to as MORPH and is synthesized using a specific method. MORPH has been shown to have a mechanism of action that can be used in various scientific research applications.
Wirkmechanismus
MORPH acts as a selective agonist for the β3-adrenergic receptor, which is a G protein-coupled receptor that is mainly expressed in adipose tissue. When MORPH binds to the β3-adrenergic receptor, it activates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP. The increase in cyclic AMP levels leads to the activation of protein kinase A, which phosphorylates various target proteins and leads to the activation of thermogenesis and lipolysis.
Biochemical and Physiological Effects:
MORPH has been shown to have various biochemical and physiological effects, including the activation of thermogenesis and lipolysis, the regulation of glucose and lipid metabolism, and the reduction of body weight and adiposity. MORPH has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
MORPH has several advantages for lab experiments, including its selectivity for the β3-adrenergic receptor, its ability to activate thermogenesis and lipolysis, and its anti-inflammatory effects. However, MORPH also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MORPH, including the development of more efficient synthesis methods, the identification of new targets for MORPH, and the investigation of the long-term effects of MORPH on glucose and lipid metabolism. Additionally, MORPH could be used in combination with other compounds to enhance its effects on thermogenesis and lipolysis, or to reduce its potential toxicity. Overall, the potential applications of MORPH in scientific research are vast and exciting, and further investigation is needed to fully understand its mechanism of action and its potential therapeutic uses.
Synthesemethoden
The synthesis of MORPH involves the reaction of 1,2-cyclohexanediol with morpholine and phenol in the presence of a catalyst. The reaction takes place at a high temperature and pressure to yield MORPH as a white crystalline solid. The purity of the compound can be improved using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
MORPH has been used in various scientific research applications due to its unique mechanism of action. It has been shown to act as a selective agonist for the β3-adrenergic receptor, which is involved in regulating energy metabolism and thermogenesis. MORPH has been used to study the role of the β3-adrenergic receptor in various physiological processes, including glucose and lipid metabolism, obesity, and diabetes.
Eigenschaften
CAS-Nummer |
108661-67-2 |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol |
InChI |
InChI=1S/C16H23NO3/c18-16-14(17-9-11-19-12-10-17)7-4-8-15(16)20-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
FHHGKBRAWKGWJG-ARFHVFGLSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H]([C@@H](C1)OC2=CC=CC=C2)O)N3CCOCC3 |
SMILES |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3 |
Kanonische SMILES |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3 |
Synonyme |
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxy-cyclohexan-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



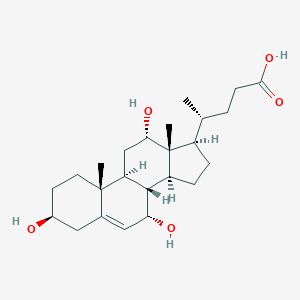
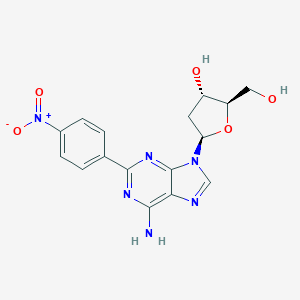

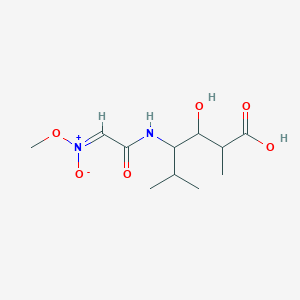
![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)
![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)

